molecular formula C21H20O12 B1236362 Isohyperoside CAS No. 35589-21-0

Isohyperoside

Cat. No.: B1236362
CAS No.: 35589-21-0
M. Wt: 464.4 g/mol
InChI Key: OPJZLUXFQFQYAI-KHPGOBPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isohyperoside is a natural product found in Rhododendron dauricum with data available.

Scientific Research Applications

  • Cardioprotective Effects Isohyperoside has demonstrated myocardial protective effects. In a study on H9c2 rat cardiomyoblasts, this compound showed significant protective effects against H2O2-induced injury. It reduced lactate dehydrogenase (LDH) leakage, decreased malondialdehyde (MDA) level, and increased superoxide dismutase (SOD) activity, indicating its potential in protecting cardiac cells from oxidative damage (Li et al., 2015).

  • Allelopathic Component in Plant Ecology this compound is identified as isoschaftoside, an allelopathic di-C-glycosylflavone in Desmodium spp. root exudates. Its biosynthesis involves sequential glucosylation and arabinosylation of 2-hydroxynaringenin, with a possible role for a dehydratase enzyme in vivo for the complete biosynthesis. This understanding helps in exploring its role in plant ecology and interactions (Hamilton et al., 2012).

  • Photocatalytic and Electrochemical Activities A study involving isoimperatorin, a natural furanocoumarin, used as a reducing agent to synthesize silver nanoparticles, demonstrated photocatalytic and electrocatalytic activities. These nanoparticles exhibited high degradation rates for various dyes and chemicals, suggesting that compounds related to this compound can be effective in environmental applications (Mavaei et al., 2020).

  • Nutritional Monitoring and Health While not directly involving this compound, nuclear and isotopic techniques in nutritional research enhance sensitivity in monitoring and have been extensively used to analyze human energy requirements, body composition, and metabolism of nutrients. Such methods hold potential for further investigating compounds like this compound in nutritional studies (Valencia & Iyengar, 2002; Iyengar, 2002).

  • Inositol in Diabetes Treatment Research on inositol and its derivatives, closely related to compounds like this compound, suggests potential benefits in managing diabetes and gestational diabetes. These studies highlight the importance of investigating similar compounds for therapeutic uses (Özturan et al., 2019).

Properties

CAS No.

35589-21-0

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

IUPAC Name

3-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C21H20O12/c22-6-12(27)19-16(29)17(30)21(32-19)33-20-15(28)14-11(26)4-8(23)5-13(14)31-18(20)7-1-2-9(24)10(25)3-7/h1-5,12,16-17,19,21-27,29-30H,6H2/t12-,16-,17-,19+,21+/m1/s1

InChI Key

OPJZLUXFQFQYAI-KHPGOBPMSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H](O4)[C@@H](CO)O)O)O)O)O

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)C(CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)C(CO)O)O)O)O)O

35589-21-0

Synonyms

isohyperoside
isohyperoside acetate
isohyperoside, (alpha)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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